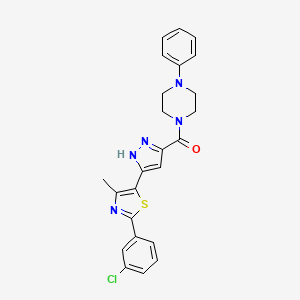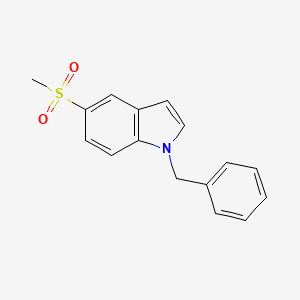
1-benzyl-5-methanesulfonyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-5-(methylsulfonyl)-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a benzyl group at the first position and a methylsulfonyl group at the fifth position of the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-(methylsulfonyl)-1H-indole can be synthesized through various synthetic routes. One common method involves the reaction of 1-benzylindole with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods: Industrial production of 1-Benzyl-5-(methylsulfonyl)-1H-indole may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-5-(methylsulfonyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methylsulfonyl group, yielding 1-benzylindole.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the second and third positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: 1-Benzylindole.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-5-(methylsulfonyl)-1H-indole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-Benzyl-5-(methylsulfonyl)-1H-indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For instance, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-2-(methylsulfonyl)-1H-imidazole: Shares a similar structure but with an imidazole ring instead of an indole ring.
1-Benzyl-5-(methylsulfonyl)-1H-tetrazole: Contains a tetrazole ring, differing in the nitrogen content and ring size.
1-Benzyl-5-(methylsulfonyl)-1H-pyrrole: Similar structure but with a pyrrole ring.
Uniqueness: 1-Benzyl-5-(methylsulfonyl)-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its combination of a benzyl group and a methylsulfonyl group at specific positions makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C16H15NO2S |
|---|---|
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
1-benzyl-5-methylsulfonylindole |
InChI |
InChI=1S/C16H15NO2S/c1-20(18,19)15-7-8-16-14(11-15)9-10-17(16)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 |
InChI-Schlüssel |
XLQCHKKGWHYMRG-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


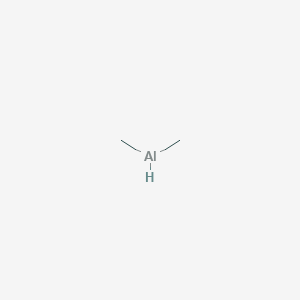
![2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B14112855.png)
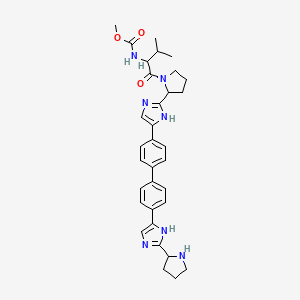
![N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B14112878.png)
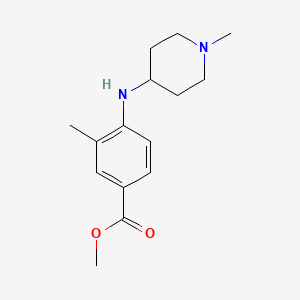

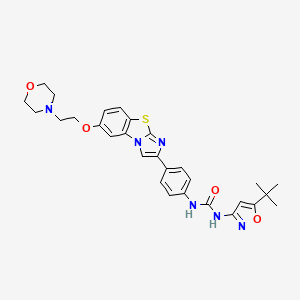
![2-(1,3-benzodioxol-5-yl)-5-(2-chloro-4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14112901.png)
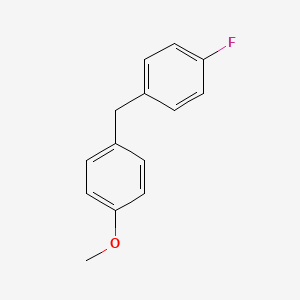
![Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B14112907.png)
![4-Amino-2-[6-amino-3-[3-amino-6-(aminomethyl)-5-hydroxy-tetrahydropyran-2-yl]oxy-2-hydroxy-cyclohexoxy]-6-(hydroxymethyl)tetrahydropyran-3,5-diol](/img/structure/B14112914.png)
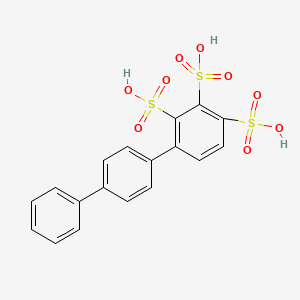
![3-(2-{[(4-Nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one](/img/structure/B14112918.png)
